Epi-galanthamine N-Oxide Epi-galanthamine N-Oxide
Brand Name: Vulcanchem
CAS No.: 366485-18-9
VCID: VC21345683
InChI: InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1
SMILES: C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

Epi-galanthamine N-Oxide

CAS No.: 366485-18-9

Cat. No.: VC21345683

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Epi-galanthamine N-Oxide - 366485-18-9

CAS No. 366485-18-9
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name (1S,12S,14S)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1
Standard InChI Key LROQBKNDGTWXET-XWKQXMNKSA-N
Isomeric SMILES C[N+]1(CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
SMILES C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Canonical SMILES C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Chemical Properties and Structure

Basic Identification

Epi-galanthamine N-Oxide presents as a stable organic compound with well-characterized physical and chemical properties. The essential identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters of Epi-galanthamine N-Oxide

ParameterValue
Chemical NameEpigalanthamine N-Oxide
CAS Number366485-18-9
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Chemical StructureTetracyclic framework with a furan ring
Stereochemistry(4aS,6S,8aS) configuration

The compound is also known by several synonyms including (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-Methoxy-11-Methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol 11-Oxide and (4aS,6S,8aS)-6-hydroxy-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo benzofuro[4,3-cd]azepine 11-oxide . These alternative nomenclatures reflect different systematic naming conventions within organic chemistry.

Structural Characteristics

Epi-galanthamine N-Oxide possesses a complex tetracyclic structure characterized by a benzofuro[3a,3,2-ef]benzazepin core with specific stereochemistry. The "epi" prefix denotes its epimeric relationship to galantamine, indicating a different stereochemical configuration at a specific carbon center. The N-oxide moiety represents an oxidation of the nitrogen atom in the azepine ring, which significantly alters the electronic properties and potential hydrogen bonding interactions of the molecule .

The stereochemistry is precisely defined as (4aS,6S,8aS), which is crucial for its biological activity and receptor interactions. The molecule contains four key functional groups: a tertiary amine N-oxide, a methoxy group, a hydroxyl group, and a furan ring incorporated within the tetracyclic framework .

Synthesis and Metabolism

Metabolism in Biological Systems

The metabolism of related compounds like galantamine provides insight into the potential metabolic pathways of Epi-galanthamine N-Oxide. Galantamine undergoes several metabolic transformations including:

  • O-demethylation via CYP2D6

  • N-oxidation mediated by CYP3A4

  • N-demethylation

  • Epimerization

  • Conjugation reactions (sulfate and glucuronide)

The N-oxide form represents one of the principal metabolites of galantamine, suggesting that Epi-galanthamine N-Oxide might either be a natural compound or a metabolic derivative. The CYP3A4-mediated pathway specifically forms galantamine-N-oxide in human metabolism . This suggests that Epi-galanthamine N-Oxide may function as both a discrete compound and a metabolic product in certain biological contexts.

Pharmacological Properties

Mechanism of Action

Epi-galanthamine N-Oxide, like related compounds in the galantamine family, demonstrates significant inhibitory activity against acetylcholinesterase (AChE). Research indicates that it effectively inhibits AChE from electric eel with an EC50 of 26.2 μM, acting as a significant inhibitor of substrate accommodation within the active sites of various cholinesterase enzymes .

The compound's interaction with cholinesterase enzymes involves:

  • Competitive binding to the active site of acetylcholinesterase

  • Interference with the hydrolysis of acetylcholine

  • Potential allosteric modulation of the enzyme structure

These mechanisms collectively contribute to its potential application in conditions characterized by cholinergic deficit, particularly neurodegenerative disorders like Alzheimer's disease.

Pharmacokinetic Profile

While specific pharmacokinetic data for Epi-galanthamine N-Oxide is limited in the provided sources, extrapolation from related compounds suggests:

  • Absorption: Likely demonstrates oral bioavailability similar to galantamine (90-100%)

  • Distribution: May have moderate volume of distribution with potential blood-brain barrier penetration

  • Metabolism: Undergoes phase I and II metabolic processes

  • Elimination: Primarily renal excretion with possible glucuronide conjugation

The N-oxide modification likely influences the compound's distribution characteristics and metabolic stability compared to the parent compound. This oxidation typically increases water solubility while potentially altering membrane permeability profiles.

Biological Activity and Applications

Acetylcholinesterase Inhibition

The most significant biological activity of Epi-galanthamine N-Oxide is its inhibition of acetylcholinesterase enzymes. Studies have demonstrated that it functions as an effective inhibitor of substrate accommodation within the active sites of multiple cholinesterase variants, including:

  • Torpedo californica AChE (TcAChE)

  • Human AChE (hAChE)

  • Human butyrylcholinesterase (hBChE)

This broad spectrum of inhibitory activity against cholinesterase enzymes positions Epi-galanthamine N-Oxide as a potentially valuable research tool and therapeutic candidate for conditions involving cholinergic dysfunction.

Research Applications

Current research applications of Epi-galanthamine N-Oxide include:

  • Neurodegenerative Disease Research: As a cholinesterase inhibitor, it serves as a tool compound for investigating cholinergic mechanisms in Alzheimer's disease and related disorders

  • Comparative Pharmacology: Provides insights into structure-activity relationships within the galantamine alkaloid family

  • Metabolite Profiling: Serves as a reference standard for galantamine metabolism studies

  • Natural Product Chemistry: Represents an example of N-oxidation in plant alkaloid biosynthesis

The compound's specific stereochemistry and N-oxide modification make it valuable for understanding how subtle structural changes affect biological activity in this class of compounds.

Analytical Characteristics

Analytical Methods

Several analytical methods are suitable for the detection and quantification of Epi-galanthamine N-Oxide:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

These techniques enable precise identification and purity assessment of the compound for research and quality control purposes. The N-oxide moiety provides distinctive spectroscopic signatures that facilitate its differentiation from related alkaloids.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator